molecular formula C21H28O4 B13408226 11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione

11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione

Cat. No.: B13408226
M. Wt: 344.4 g/mol
InChI Key: KQZSMOGWYFPKCH-CZUPSRJTSA-N
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Description

11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione is a steroid compound with a unique molecular structure. It is known for its versatility and is used in various scientific research applications. The compound has a molecular formula of C21H30O3 and a molecular weight of 344.445 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of the original compound. These derivatives often have different biological activities and are used in various research applications .

Scientific Research Applications

11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione is used in a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit enzymes such as 11beta-hydroxysteroid dehydrogenase, which plays a role in the metabolism of corticosteroids. This inhibition can lead to increased levels of active corticosteroids, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione is unique due to its dual hydroxylation at the 11alpha and 17alpha positions, which imparts distinct biological activities compared to its analogs. This dual hydroxylation is crucial for its inhibitory effects on specific enzymes and its potential therapeutic applications .

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

KQZSMOGWYFPKCH-CZUPSRJTSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.